2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide involves several steps. One common synthetic route includes the reaction of 2,6-difluorobenzoyl chloride with 2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]aniline under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes or as a ligand for specific receptors.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide can be compared with other similar compounds, such as:
- **2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide (CAS 94157-92-3)
- **this compound (CAS 94157-91-2)
Properties
CAS No. |
94157-91-2 |
---|---|
Molecular Formula |
C18H12F8N2O3 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2,6-difluoro-N-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methylphenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C18H12F8N2O3/c1-8-7-9(16(31,17(21,22)23)18(24,25)26)5-6-12(8)27-15(30)28-14(29)13-10(19)3-2-4-11(13)20/h2-7,31H,1H3,(H2,27,28,29,30) |
InChI Key |
CMPKBGQTUDSZQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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